BenchChemオンラインストアへようこそ!

n-(3-Cyanobenzyl)-4-methylthiazole-5-carboxamide

SCD1 inhibition regiochemistry structure-activity relationship

N-(3-Cyanobenzyl)-4-methylthiazole-5-carboxamide (CAS 1223525-41-4) is a synthetic thiazole-5-carboxamide derivative bearing a 3-cyanobenzyl substituent on the carboxamide nitrogen. With a molecular formula of C₁₃H₁₁N₃OS and a molecular weight of 257.31 g/mol, this compound belongs to the class of heterocyclic amides that have been extensively investigated as stearoyl-CoA desaturase-1 (SCD1) inhibitors for metabolic disease applications.

Molecular Formula C13H11N3OS
Molecular Weight 257.31 g/mol
Cat. No. B14913082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(3-Cyanobenzyl)-4-methylthiazole-5-carboxamide
Molecular FormulaC13H11N3OS
Molecular Weight257.31 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C(=O)NCC2=CC(=CC=C2)C#N
InChIInChI=1S/C13H11N3OS/c1-9-12(18-8-16-9)13(17)15-7-11-4-2-3-10(5-11)6-14/h2-5,8H,7H2,1H3,(H,15,17)
InChIKeyHYAJVFRKWLQQDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Cyanobenzyl)-4-methylthiazole-5-carboxamide: A Regiochemically Defined Thiazole Carboxamide for SCD1-Targeted Drug Discovery and Chemical Biology


N-(3-Cyanobenzyl)-4-methylthiazole-5-carboxamide (CAS 1223525-41-4) is a synthetic thiazole-5-carboxamide derivative bearing a 3-cyanobenzyl substituent on the carboxamide nitrogen . With a molecular formula of C₁₃H₁₁N₃OS and a molecular weight of 257.31 g/mol, this compound belongs to the class of heterocyclic amides that have been extensively investigated as stearoyl-CoA desaturase-1 (SCD1) inhibitors for metabolic disease applications [1]. Its core scaffold—4-methylthiazole-5-carboxylic acid amidated with a cyanobenzylamine—positions it within the same chemical space as the clinically validated xanthine oxidase inhibitor febuxostat and multiple preclinical SCD1 inhibitor series developed by Xenon Pharmaceuticals and Novartis [2][3].

Why N-(3-Cyanobenzyl)-4-methylthiazole-5-carboxamide Cannot Be Replaced by Its 4-Cyano Isomer or Unsubstituted Benzyl Analog


Within the thiazole carboxamide chemical series, subtle structural modifications—particularly the position of the cyano substituent on the benzyl ring—profoundly influence molecular recognition at biological targets. The 3-cyano substitution pattern of this compound places the electron-withdrawing nitrile in a meta orientation relative to the methylene linker, creating a distinct electrostatic surface and hydrogen-bond acceptor geometry compared to the para-substituted 4-cyano isomer (CAS 1197809-87-2) . In the context of SCD1 inhibition, literature precedent demonstrates that regiochemical variations in the benzylamide portion of thiazole carboxamides can lead to order-of-magnitude differences in inhibitory potency, as the cyanobenzyl group engages in critical pi-stacking and dipole interactions within the enzyme's hydrophobic substrate channel [1]. Furthermore, the 3-cyanobenzyl motif, as opposed to the 4-cyanobenzyl or unsubstituted benzyl variants, provides a unique vector for additional derivatization, making this compound a non-interchangeable starting point for structure-activity relationship (SAR) campaigns targeting metabolic enzymes [2].

Quantitative Evidence Guide: N-(3-Cyanobenzyl)-4-methylthiazole-5-carboxamide vs. Closest Analogs


Regiochemical Identity: 3-Cyano vs. 4-Cyano Positional Isomer Comparison for Target Engagement Specificity

The 3-cyanobenzyl substitution pattern differentiates this compound from its commercially available 4-cyanobenzyl isomer (CAS 1197809-87-2). In the broader thiazole carboxamide SCD1 inhibitor series, the position of the cyano group on the benzyl ring modulates both the electron density distribution and the spatial orientation of the nitrile group within the enzyme binding pocket [1]. Prototype thiazole amide SCD1 inhibitors such as MF-152 (a 2-aminothiazole-based analog) demonstrate that benzylamide substituent modifications can produce over 100-fold variations in IC50 values against human SCD1 in HepG2 cellular assays [2]. While direct head-to-head IC50 data for this specific compound versus its 4-cyano isomer are not publicly available, the well-established precedent of regiochemical sensitivity in this target class supports the procurement of the 3-cyano isomer as a distinct chemical probe for SAR expansion [3].

SCD1 inhibition regiochemistry structure-activity relationship thiazole carboxamide

Carboxamide Linker vs. Anilide Analog: Impact on Conformational Flexibility and Hydrogen-Bonding Capacity

This compound features a benzylamide linkage (N-CH₂-Ar), which provides an sp³-hybridized methylene spacer between the thiazole carboxamide and the 3-cyanophenyl ring. This contrasts with the directly linked anilide analog N-(3-cyanophenyl)-4-methylthiazole-5-carboxamide (CAS 1016781-70-6, molecular formula C₁₂H₉N₃OS, MW 243.28 g/mol), which lacks the methylene spacer . The presence of the methylene group in this compound introduces a rotational degree of freedom and alters the pKa of the adjacent amide NH, which affects both the compound's hydrogen-bond donor strength and its conformational ensemble in solution [1]. In SCD1 inhibitor design, the benzylamide motif has been favored over the anilide in multiple lead optimization campaigns due to improved ligand efficiency and more favorable vectors for accessing the enzyme's hydrophobic tunnel [2].

conformational analysis hydrogen bonding thiazole carboxamide medicinal chemistry

Commercially Available Purity Benchmarking: 98% HPLC Purity Specification Across Multiple Vendors

This compound is available from multiple independent suppliers with a consistent reported purity of 98% as determined by HPLC . Fluorochem (UK) supplies this compound under catalog number F702066 with 98% purity and provides key physicochemical parameters including LogP (1.55), topological polar surface area, and fraction sp³ (0.154) . Chemscene (US) offers the compound under catalog number CS-0288649 at 98% purity with specified storage conditions of 2-8°C sealed in dry environment . Leyan (China) lists the compound at 98% purity under product number 1359319 . This multi-vendor availability with consistent purity specifications reduces single-supplier dependency risk for procurement, which contrasts with more specialized analogs that may be available from only a single source or at lower purity grades .

compound procurement purity specification chemical supplier quality control

Structural Relationship to Febuxostat Scaffold: Thiazole Core Positioning for Xanthine Oxidase vs. SCD1 Selectivity

This compound shares the 4-methylthiazole core and cyanophenyl motif with febuxostat (2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid), the FDA-approved xanthine oxidase inhibitor for gout treatment [1]. However, the critical structural distinction is the substitution at the thiazole 5-position: febuxostat bears a carboxylic acid, whereas this compound presents a 3-cyanobenzyl carboxamide . This transformation converts the molecule from a potent xanthine oxidase inhibitor (febuxostat IC50 ~ 0.7-1.4 nM against human XOR) into a scaffold oriented toward SCD1 inhibition, as the carboxamide functionality at the 5-position is a key pharmacophoric element for SCD1 engagement rather than XOR inhibition [2]. For researchers exploring polypharmacology or scaffold repurposing, this compound represents a strategic intermediate between the febuxostat and SCD1 inhibitor chemical spaces [3].

febuxostat xanthine oxidase SCD1 scaffold hopping drug repurposing

Physicochemical Property Profile: Calculated LogP and Fraction sp³ Differentiation from Unsubstituted Benzyl Parent

The introduction of the 3-cyano substituent modulates the physicochemical profile of this thiazole carboxamide relative to the unsubstituted N-benzyl-4-methylthiazole-5-carboxamide parent scaffold [1]. The vendor-reported calculated LogP for this compound is 1.55, which reflects the electron-withdrawing and moderately lipophilic character of the cyano group . The fraction sp³ (Fsp³) of 0.154 and molecular weight of 257.31 place this compound within lead-like chemical space (MW < 300, Fsp³ > 0.15), making it suitable for fragment elaboration and hit-to-lead optimization campaigns [1]. Compared to the unsubstituted benzyl analog (N-benzyl-4-methylthiazole-5-carboxamide, MW 232.30), the addition of the cyano group increases molecular weight by 25.01 g/mol and adds one additional hydrogen-bond acceptor (from 2 to 3), which alters the compound's solubility, permeability, and protein-binding characteristics [2].

physicochemical properties lipophilicity drug-likeness fragment-based drug discovery

Procurement-Relevant Application Scenarios for N-(3-Cyanobenzyl)-4-methylthiazole-5-carboxamide


SCD1 Inhibitor SAR Expansion: A 3-Cyano Regioisomer Probe for Mapping the Cyanobenzyl Binding Sub-Pocket

Researchers engaged in SCD1 inhibitor lead optimization can procure this compound alongside its 4-cyano isomer (CAS 1197809-87-2) as a matched regioisomeric pair. This enables systematic evaluation of how cyano group positioning (meta vs. para) on the benzyl ring affects inhibitory potency, as demonstrated in the broader thiazole amide SCD1 inhibitor series where substituent position on the terminal aryl ring contributes to over 100-fold variations in IC50 values against human SCD1 in HepG2 cellular assays [1][2]. The compound's 98% purity specification and multi-vendor availability (Fluorochem, Chemscene, Leyan, AKSci) ensure reliable sourcing for reproducible SAR studies .

Febuxostat-to-SCD1 Scaffold Hopping: A Carboxamide Derivative for Dual-Target Polypharmacology Studies

This compound serves as a strategic chemical probe for groups investigating the structural determinants of target selectivity between xanthine oxidase (febuxostat target) and stearoyl-CoA desaturase-1. The replacement of febuxostat's 5-carboxylic acid (IC50 = 0.7-1.4 nM against XOR) with a 3-cyanobenzyl carboxamide at the thiazole 5-position redirects the scaffold toward the SCD1 pharmacophore while retaining the 4-methylthiazole and cyanophenyl architectural features common to both target classes [1][2]. The compound's lead-like physicochemical profile (LogP 1.55, MW 257.31, Fsp³ 0.154) supports its use in cellular assays without the solubility limitations often encountered with more lipophilic SCD1 inhibitors .

Fragment-Based Drug Discovery: A Cyano-Functionalized Thiazole Fragment for Library Design and Hit Validation

In fragment-based screening campaigns, this compound fulfills the criteria of a high-quality fragment: MW < 300, adequate Fsp³ (0.154), balanced LogP (1.55), and a synthetically tractable cyano group that can serve as both a binding element and a synthetic handle for fragment growth [1]. The compound aligns with the design principles validated by focused fragment-sized thiazole libraries, where cyano-substituted thiazoles have demonstrated specific on-target engagement correlated with their substitution pattern [2]. Its distinction from the anilide analog (N-(3-cyanophenyl)-4-methylthiazole-5-carboxamide, CAS 1016781-70-6)—specifically the presence of the methylene spacer—provides an additional conformational degree of freedom that can be exploited for fragment linking strategies .

Thiazole Carboxamide Chemical Biology Tool: Reference Compound for Profiling Metabolic Enzyme Inhibition

As a representative member of the 4-methylthiazole-5-carboxamide class that has been extensively patented for SCD-mediated disease treatment (including patents assigned to Xenon Pharmaceuticals and Novartis), this compound can serve as a reference standard in biochemical and cellular assays designed to profile SCD1 inhibitory activity [1][2]. The consistent 98% purity across multiple vendors ensures batch-to-batch reproducibility, while the compound's storage specification (sealed in dry conditions at 2-8°C) provides clear guidance for laboratory handling and long-term stability . Its structural relationship to both the febuxostat scaffold and the MF-152 SCD1 inhibitor series positions it as a valuable comparator for cross-target selectivity profiling [3].

Quote Request

Request a Quote for n-(3-Cyanobenzyl)-4-methylthiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.